N-(4-methoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
CAS No.:
Cat. No.: VC14793928
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N5O2 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C19H21N5O2/c1-13(2)24-22-18(21-23-24)15-6-8-16(9-7-15)19(25)20-12-14-4-10-17(26-3)11-5-14/h4-11,13H,12H2,1-3H3,(H,20,25) |
| Standard InChI Key | YXCVNHQPONAPBQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N-(4-Methoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is defined by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | N-[(4-Methoxyphenyl)methyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
| Molecular Formula | |
| Molecular Weight | 351.4 g/mol |
| SMILES | CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC |
| InChI Key | YXCVNHQPONAPBQ-UHFFFAOYSA-N |
| CAS Number | VC14793928 |
The compound’s structure integrates a benzamide core linked to a 2-isopropyltetrazole group and a 4-methoxybenzyl side chain. The tetrazole ring, a nitrogen-rich heterocycle, contributes to its potential as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity .
Stereochemical and Conformational Analysis
The compound is achiral, as confirmed by its stereodescriptor "ACHIRAL" in computational analyses. Density functional theory (DFT) studies of analogous tetrazole-bearing benzamides reveal planar configurations for the tetrazole ring, which may facilitate - stacking interactions with aromatic residues in biological targets . The 4-methoxybenzyl group introduces steric bulk and electron-donating effects, potentially influencing solubility and target engagement .
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(4-methoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically proceeds via the following steps:
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Tetrazole Ring Formation: A nitrile precursor undergoes [2+3] cycloaddition with sodium azide and ammonium chloride to generate the tetrazole core.
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Benzamide Coupling: The tetrazole-substituted benzoic acid is activated (e.g., using thionyl chloride) and reacted with 4-methoxybenzylamine to form the amide bond.
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Purification: Chromatographic techniques isolate the product, with yields averaging 60–70% in optimized conditions.
Challenges and Modifications
Key challenges include the sensitivity of the tetrazole ring to oxidative degradation and the need for anhydrous conditions during amide coupling. Structural analogs, such as N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide, demonstrate that alkylamine substituents can enhance solubility without compromising activity .
Pharmacological Properties
ADME Profiling
Preliminary ADME predictions for this compound include:
| Parameter | Predicted Value |
|---|---|
| logP (Lipophilicity) | 2.74 |
| logS (Aqueous Solubility) | -3.18 (Moderately soluble) |
| Polar Surface Area | 62.73 Ų |
These values indicate moderate membrane permeability but potential challenges in bioavailability, necessitating prodrug strategies.
Applications in Medicinal Chemistry
Antimicrobial Development
The tetrazole moiety’s ability to chelate metal ions critical for microbial enzymes positions this compound as a candidate for overcoming antibiotic resistance. Structure-activity relationship (SAR) studies highlight the importance of the isopropyl group in maintaining potency against Gram-positive pathogens .
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